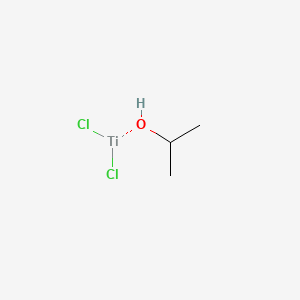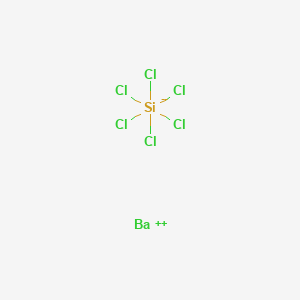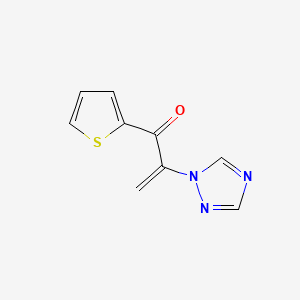![molecular formula C36H66BaO8 B12664721 Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] CAS No. 93840-72-3](/img/structure/B12664721.png)
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]: is a chemical compound with the molecular formula C36H66BaO8 and a molecular weight of 764.2 g/mol . It is a barium salt of an epoxide derivative, characterized by the presence of two 3-(2-hydroxyoctyl)oxiran-2-octanoate ligands. This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] typically involves the reaction of barium hydroxide with 3-(2-hydroxyoctyl)oxiran-2-octanoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation .
Analyse Des Réactions Chimiques
Types of Reactions
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] involves its interaction with molecular targets through its hydroxyl and epoxide functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative states.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Barium bis[3-(2-hydroxyethyl)oxiran-2-octanoate]
- Barium bis[3-(2-hydroxypropyl)oxiran-2-octanoate]
- Barium bis[3-(2-hydroxybutyl)oxiran-2-octanoate]
Uniqueness
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] is unique due to its longer hydrocarbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
93840-72-3 |
|---|---|
Formule moléculaire |
C36H66BaO8 |
Poids moléculaire |
764.2 g/mol |
Nom IUPAC |
barium(2+);8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate |
InChI |
InChI=1S/2C18H34O4.Ba/c2*1-2-3-4-8-11-15(19)14-17-16(22-17)12-9-6-5-7-10-13-18(20)21;/h2*15-17,19H,2-14H2,1H3,(H,20,21);/q;;+2/p-2 |
Clé InChI |
UUPSFWYXWWOILT-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)[O-])O.CCCCCCC(CC1C(O1)CCCCCCCC(=O)[O-])O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


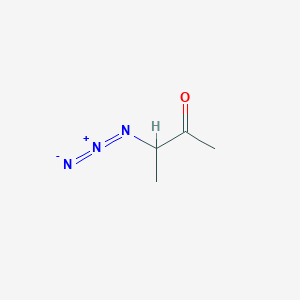
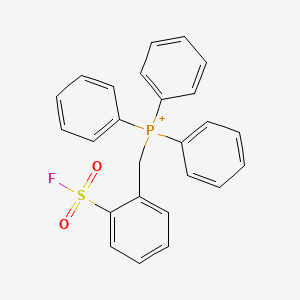
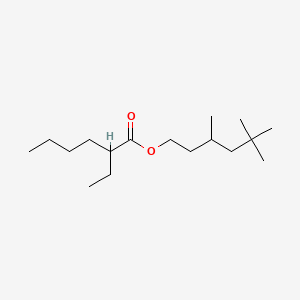
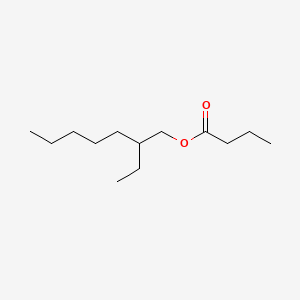
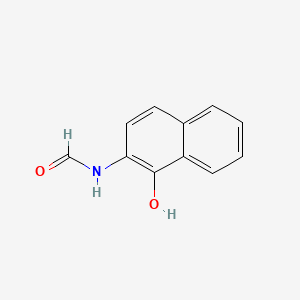
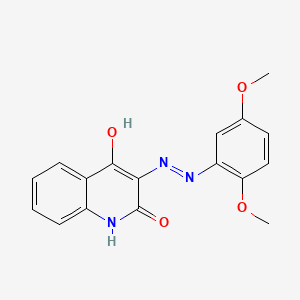
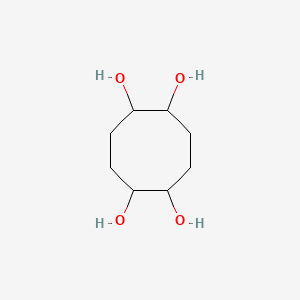
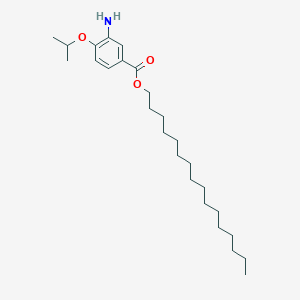
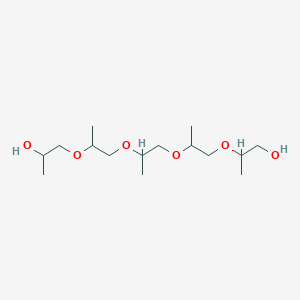
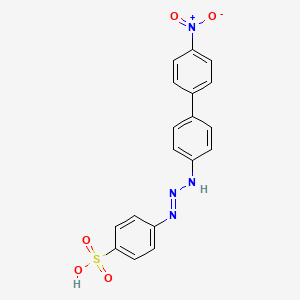
![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
